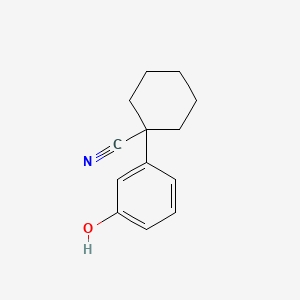

(S)-1-氨基-2-甲基-1-苯基丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This involves studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and spectral properties.科学研究应用

它已用于通过酰化过程对 3-氨基-3-苯基丙烷-1-醇衍生物进行酶促拆分,特别是用于生产 (S)-达泊西汀 (托雷、戈托尔-费尔南德斯和戈托尔,2006)。

已经对啮齿动物肝脏匀浆液对 1-(N-甲基-N-三氘甲基氨基)-3-苯基丙烷等叔胺的 N-脱甲基化进行了研究,以了解酶促反应中的同位素效应 (阿卜杜勒-莫内姆,1975)。

已经对恒河猴中相关化合物(如 (-) 卡西酮和 2-氨基-1-(2,5-二甲氧基-4-甲基)苯基丙烷)的静脉内自我给药进行了研究,以研究其强化作用 (柳田,1986)。

已经描述了从 μ-N-三氟乙酰-2-氨基-1-苯基丙烷-1-醇合成非对映异构的 1,2-二氨基-1-苯基丙烷,这说明了其在生产结构复杂的分子中的用途 (迪弗拉斯内和内韦,2005)。

它已应用于大肠杆菌的代谢工程中,用于生产生物燃料,如 2-甲基丙烷-1-醇(异丁醇),证明了其在生物工程和可再生能源研究中的相关性 (巴斯蒂安等人,2011)。

该化合物还参与了具有抗疟疾寄生虫活性的 1-氨基丙烷-2-醇的合成,展示了其在药物化学和药物开发中的潜力 (罗宾等人,2007)。

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact, as well as appropriate handling and disposal procedures.

未来方向

This involves identifying areas where further research on the compound could be beneficial, such as potential applications, unresolved questions about its behavior, or new methods of synthesis.

For a specific compound, you would need to consult the relevant scientific literature. Databases like PubMed for biomedical literature, Web of Science for various scientific disciplines, and SciFinder for chemical information would be useful resources. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. It’s also important to critically evaluate the sources of your information to ensure they are reliable.

属性

IUPAC Name |

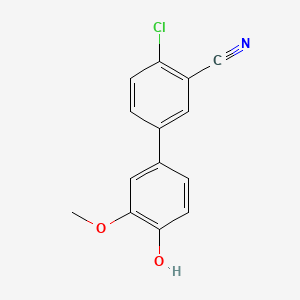

(1S)-1-amino-2-methyl-1-phenylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKPSIGKWYUNJZ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-amino-2-methyl-1-phenylpropan-2-ol | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)

![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)

![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)